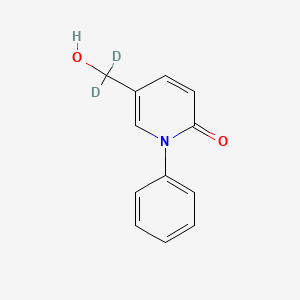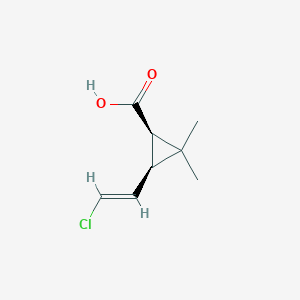
E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid is a synthetic organic compound that belongs to the class of cyclopropane carboxylic acids. This compound is characterized by the presence of a cyclopropane ring substituted with a 2-chloroethenyl group and two methyl groups. The E,Z notation indicates the geometric isomerism around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the 2-Chloroethenyl Group: The 2-chloroethenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.
Carboxylation: The final step involves the carboxylation of the cyclopropane ring, which can be achieved through a Grignard reaction followed by carbonation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the 2-chloroethenyl group to an ethyl group.
Substitution: The chlorine atom in the 2-chloroethenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted cyclopropane derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
E,Z-cis-3-(2-Bromoethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid: Similar structure but with a bromine atom instead of chlorine.
E,Z-cis-3-(2-Fluoroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid: Similar structure but with a fluorine atom instead of chlorine.
E,Z-cis-3-(2-Methylethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid: Similar structure but with a methyl group instead of chlorine.
Uniqueness
E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid is unique due to the presence of the 2-chloroethenyl group, which imparts specific chemical reactivity and potential biological activity. The geometric isomerism (E,Z) also adds to its uniqueness, as different isomers can exhibit distinct properties.
Properties
Molecular Formula |
C8H11ClO2 |
|---|---|
Molecular Weight |
174.62 g/mol |
IUPAC Name |
(1R,3R)-3-[(E)-2-chloroethenyl]-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H11ClO2/c1-8(2)5(3-4-9)6(8)7(10)11/h3-6H,1-2H3,(H,10,11)/b4-3+/t5-,6-/m0/s1 |
InChI Key |
OTIZHBRWDXPZIF-WFYOFFIASA-N |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O)/C=C/Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)O)C=CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



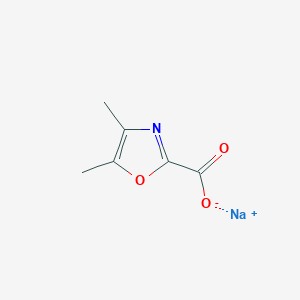
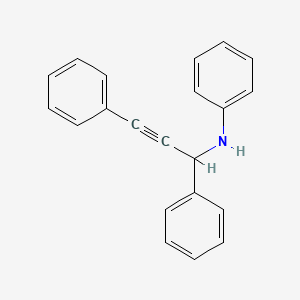
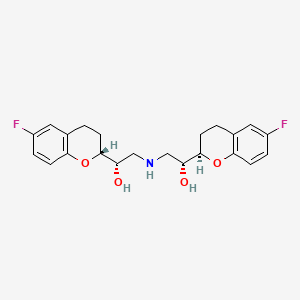
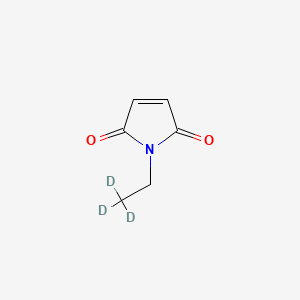
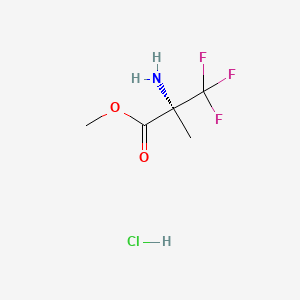
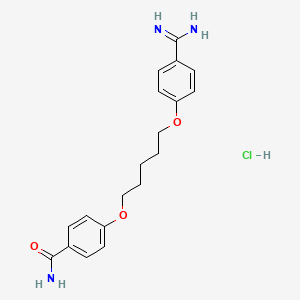
![5-Oxa-2,9,13-triazaoctadecanoic acid, 8,14-dioxo-3,3-bis[[3-oxo-3-[[3-[[1-oxo-5-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-galactopyranosyl]oxy]pentyl]amino]propyl]amino]propoxy]methyl]-18-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-galactopyranosyl]oxy]-, phenylmethyl ester](/img/structure/B13449828.png)
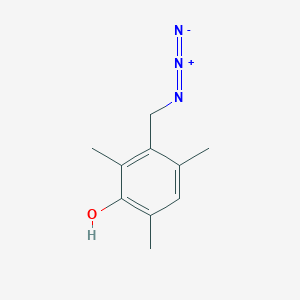
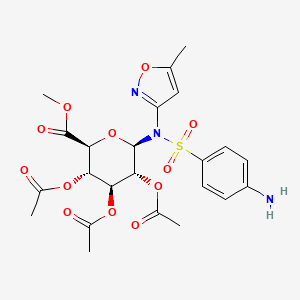
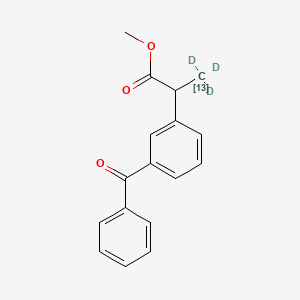
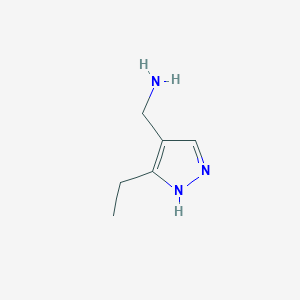
![4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinoline](/img/structure/B13449851.png)
